molecular formula C5H9AlCl2 B14651837 CID 71441958 CAS No. 53211-98-6

CID 71441958

Cat. No.: B14651837
CAS No.: 53211-98-6
M. Wt: 167.01 g/mol
InChI Key: YZEYYHAURMUYMN-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 71441958” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 71441958 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 71441958 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71441958 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

CID 71441958 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications.

Properties

CAS No.

53211-98-6

Molecular Formula

C5H9AlCl2

Molecular Weight

167.01 g/mol

InChI

InChI=1S/C5H9Cl2.Al/c1-2-3-4-5(6)7;/h5H,1-4H2;

InChI Key

YZEYYHAURMUYMN-UHFFFAOYSA-N

Canonical SMILES

C(CC[Al])CC(Cl)Cl

Origin of Product

United States

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